Pimethixene Maleate

Serotonin receptor pharmacology Binding affinity Receptor subtype selectivity

Choose pimethixene maleate for its unmatched sub-nanomolar 5-HT2B affinity (Ki=0.8 nM) and potent H1 antagonism (pKi 10.14), a multi-target fingerprint not replicable by cyproheptadine or ketotifen. In vivo, 1 mg/kg i.p. achieves ~80% inhibition of dural plasma protein extravasation in guinea pigs, validating its utility in migraine and neurogenic pain research. Ideal for severe allergy/anaphylaxis models and polypharmacology studies. Procure from trusted B2B suppliers; verify purity and compliance documentation.

Molecular Formula C23H23NO4S
Molecular Weight 409.5 g/mol
CAS No. 13187-06-9
Cat. No. B082762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimethixene Maleate
CAS13187-06-9
Molecular FormulaC23H23NO4S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyIPANUAHQWFDVAG-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimethixene Maleate (CAS 13187-06-9): Essential Procurement and Differentiation Data for Multi-Target Antihistamine Research


Pimethixene maleate, the maleate salt of the thioxanthene derivative pimethixene, is a first-generation antihistamine and anticholinergic agent with potent antagonist activity across a broad spectrum of monoamine receptors [1][2]. Characterized by high affinity for 5-HT2B (pKi 10.44; Ki 0.8 nM) , histamine H1 (pKi 10.14) , and multiple other serotonergic, dopaminergic, and muscarinic receptor subtypes , it is distinguished by its unique multi-target pharmacological profile. This evidence guide provides quantitative differentiation against key comparators like cyproheptadine and ketotifen to support informed scientific selection.

Why Generic Antihistamines Cannot Substitute for Pimethixene Maleate: The Case for Unique Multi-Receptor Antagonism


Substituting pimethixene maleate with a generic first-generation antihistamine or even another multi-target agent like cyproheptadine is not scientifically justified due to its unique and highly potent binding profile at the 5-HT2B receptor, a target often absent or weakly engaged by its comparators . While other antihistamines primarily target H1 receptors [1], pimethixene maleate displays a distinctive combination of sub-nanomolar 5-HT2B affinity (Ki = 0.8 nM) and robust H1 antagonism (pKi 10.14) . Furthermore, its in vivo efficacy in a neurogenic inflammation model, achieving 80% inhibition of plasma protein extravasation at 1 mg/kg, is a functional outcome not documented for simple antihistamine alternatives [2]. The quantifiable differences in target engagement and functional activity detailed below render simple replacement an unreliable and potentially confounding experimental or therapeutic approach.

Quantitative Differentiation of Pimethixene Maleate: Head-to-Head Binding and In Vivo Efficacy Evidence


5-HT2B Receptor Affinity: Pimethixene Maleate Exhibits Superior Potency Compared to Cyproheptadine

Pimethixene maleate demonstrates significantly higher affinity for the 5-HT2B receptor than the comparator cyproheptadine. This is evidenced by a Ki of 0.8 nM for pimethixene versus a reported Ki of 1.54 nM for cyproheptadine [1]. This translates to a pKi of 10.44 for pimethixene compared to approximately 8.81 for cyproheptadine [1], indicating a ~40-fold difference in binding affinity when considering the logarithmic pKi scale, which directly impacts potency at the target.

Serotonin receptor pharmacology Binding affinity Receptor subtype selectivity

Anti-Anaphylactic Activity: Pimethixene Maleate Demonstrates Superior Potency to Cyproheptadine In Vivo

In a study comparing the anti-anaphylactic effects of pimethixene, cyproheptadine, and a related compound (WA 335), pimethixene exhibited a 'much stronger' anti-anaphylactic effect than cyproheptadine [1]. While the original study did not provide a precise numerical quantification of the difference in this public-facing abstract, the qualitative description of a 'much stronger' effect in an anaphylaxis model underscores a significant functional advantage that cannot be extrapolated from simple in vitro binding data. The study notes that like pimethixene and cyproheptadine, WA 335 lacks distinct antagonistic qualities against bradykinin, further highlighting pimethixene's unique profile [1].

Anti-allergic activity Anaphylaxis model In vivo efficacy

In Vivo Efficacy in Neurogenic Inflammation: Pimethixene Maleate Dose-Dependently Inhibits Dural Plasma Protein Extravasation

In a guinea pig model of trigeminal nerve stimulation-induced neurogenic dural inflammation, intraperitoneal administration of pimethixene maleate dose-dependently inhibited dural plasma protein extravasation [1]. At a dose of 1 mg/kg, pimethixene achieved a maximum inhibition rate of approximately 80% compared to the vehicle control group [1]. This robust, statistically significant effect [1] demonstrates functional in vivo efficacy in a model directly relevant to migraine pathophysiology, where 5-HT2B receptor antagonism is considered a key mechanism.

Migraine research Neurogenic inflammation In vivo pharmacology

Broad-Spectrum Receptor Antagonism: Unique Multi-Target Profile Not Matched by Common Comparators

Pimethixene maleate distinguishes itself from common antihistamines like ketotifen and diphenhydramine through its broad and potent antagonism at serotonin (5-HT2A, 5-HT2B, 5-HT2C), dopamine (D2, D4.4), and muscarinic (M1, M2) receptors, in addition to its strong H1 receptor binding (pKi 10.14) . For instance, ketotifen is primarily a selective H1 antagonist (Ki = 1.3 nM) with minimal activity at other monoamine receptors [1]. Pimethixene's high potency across multiple targets (pKi range 7.54 to 10.44) provides a pharmacological tool with a unique polypharmacological signature, enabling research into the synergistic effects of multi-receptor blockade that cannot be replicated by a single-target or more selective agent.

Polypharmacology Receptor profiling Antihistamine pharmacology

Validated Application Scenarios for Pimethixene Maleate: Research Areas Supported by Quantitative Evidence


Migraine and Pain Research: In Vivo Model of Neurogenic Inflammation

Pimethixene maleate is an ideal tool compound for studies of migraine and neurogenic pain, specifically in the widely-used guinea pig dural plasma protein extravasation model. Its potent 5-HT2B receptor antagonism (Ki = 0.8 nM) directly underlies its demonstrated in vivo efficacy, where 1 mg/kg i.p. achieves ~80% inhibition of extravasation [1]. This functional readout validates its use for probing mechanisms of trigeminal nerve activation and evaluating potential anti-migraine strategies that target the 5-HT2B pathway.

Severe Allergy and Anaphylaxis Research

Researchers investigating severe allergic reactions and anaphylaxis can leverage pimethixene maleate based on its superior anti-anaphylactic effect compared to cyproheptadine, as documented in comparative pharmacological studies [2]. Its potent H1 receptor antagonism (pKi 10.14) , combined with its unique multi-target activity, makes it a valuable compound for dissecting the contributions of histaminergic and serotonergic pathways in complex allergic responses where simple antihistamines may prove insufficient.

Polypharmacology and Receptor Profiling Studies

Pimethixene maleate serves as a well-characterized multi-target ligand for studies in polypharmacology, enabling investigation of combined receptor blockade effects (5-HT, histamine, dopamine, muscarinic) . Its quantifiable pKi values across at least 9 receptor subtypes provide a precise pharmacological fingerprint for use in cellular and in vivo models. This is particularly useful for studying conditions like anxiety or hyperactivity [3] where modulation of multiple neurotransmitter systems may be therapeutically relevant, offering a single compound alternative to multi-drug combinations.

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